molecular formula C9H15NO4 B3067772 (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid CAS No. 1486470-12-5

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Cat. No.: B3067772
CAS No.: 1486470-12-5
M. Wt: 201.22 g/mol
InChI Key: NOZMNADEEKQWGO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a cyclopropane derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl pyrocarbonate to introduce the Boc group under mild conditions . The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction Reactions: The cyclopropane ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

Major Products

The major products formed from these reactions include deprotected amines, oxidized cyclopropane derivatives, and various coupling products such as amides and esters.

Scientific Research Applications

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid involves its ability to act as a substrate or inhibitor in enzymatic reactions. The Boc group provides steric protection, allowing selective reactions at other functional groups. The cyclopropane ring can interact with active sites of enzymes, influencing their activity and providing insights into enzyme function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement.

    (1S,2S)-2-Aminocyclopropanecarboxylic acid: Lacks the Boc protecting group.

    (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: Contains a cyclobutane ring instead of a cyclopropane ring.

Uniqueness

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a Boc-protected amino group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZMNADEEKQWGO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 2
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 4
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 5
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 6
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.